N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including bromine atoms, a quinazolinone core, and a sulfanylacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Bromination: The aromatic ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination.
Final Coupling: The final step involves coupling the quinazolinone derivative with the brominated aromatic amine through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the brominated aromatic ring, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives or dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives and their interactions with other chemical entities.
Biology
Biologically, N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a valuable lead compound for drug discovery.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique properties might also make it suitable for applications in catalysis or as a specialty chemical.
Mechanism of Action
The mechanism of action of N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromine atoms and sulfanyl group may enhance binding affinity or selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- N-(2,6-difluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interaction profiles with biological targets and reagents.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness in the realm of chemical and biological research
Properties
CAS No. |
618880-49-2 |
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Molecular Formula |
C24H19Br2N3O3S |
Molecular Weight |
589.3 g/mol |
IUPAC Name |
N-(2,6-dibromo-4-methylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H19Br2N3O3S/c1-14-11-18(25)22(19(26)12-14)28-21(30)13-33-24-27-20-6-4-3-5-17(20)23(31)29(24)15-7-9-16(32-2)10-8-15/h3-12H,13H2,1-2H3,(H,28,30) |
InChI Key |
HLQYUXPUUBEEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
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